Propyl 2-(4-ethoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate
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Overview
Description
Propyl 2-(4-ethoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the class of isoquinolines, which are known for their diverse biological activities and applications in various fields of science and industry.
Mechanism of Action
Target of Action
The compound contains an isoquinoline moiety, which is a structural component found in many bioactive molecules. Isoquinoline derivatives have been found to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . .
Biochemical Pathways
Without specific information on the compound’s targets and mode of action, it’s difficult to predict the exact biochemical pathways it might affect. Given the wide range of activities exhibited by isoquinoline derivatives, it’s possible that the compound could interact with multiple pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Propyl 2-(4-ethoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate typically involves multiple steps, starting with the construction of the isoquinoline core. One common approach is the Biltz synthesis, which involves the cyclization of a suitable precursor, such as a substituted aniline, under acidic conditions. The reaction conditions often require the use of strong acids, such as hydrochloric acid, and elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry and advanced purification techniques, such as column chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: Propyl 2-(4-ethoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst, such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and strong bases, such as sodium hydride (NaH).
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids and ketones.
Reduction: Reduction reactions typically result in the formation of alcohols and amines.
Substitution: Substitution reactions can produce various derivatives, depending on the nucleophile used.
Scientific Research Applications
Propyl 2-(4-ethoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate has found applications in several scientific research areas:
Chemistry: This compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has been studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: The compound's derivatives are being explored for their therapeutic potential in treating various diseases.
Industry: It is utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Propyl 2-(4-ethoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate is similar to other isoquinoline derivatives, such as:
Isoquinoline: The parent compound, which serves as the core structure for many derivatives.
Chloroisoquinoline: A chlorinated derivative with different biological activities.
Methoxyisoquinoline: A methoxy-substituted isoquinoline with distinct chemical properties.
Uniqueness: this compound stands out due to its specific substituents, which confer unique chemical and biological properties compared to other isoquinoline derivatives.
Properties
IUPAC Name |
propyl 2-(4-ethoxyphenyl)-1-oxoisoquinoline-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c1-3-13-26-21(24)19-14-22(15-9-11-16(12-10-15)25-4-2)20(23)18-8-6-5-7-17(18)19/h5-12,14H,3-4,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZTFBQZWDBGNEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CN(C(=O)C2=CC=CC=C21)C3=CC=C(C=C3)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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